molecular formula C15H18N2O4 B15284732 6-(Dimethylamino)-4-hydroxy-6,7,8,9,10,11-hexahydrocyclohepta[b]pyrano[2,3-d]pyridine-2,5-dione

6-(Dimethylamino)-4-hydroxy-6,7,8,9,10,11-hexahydrocyclohepta[b]pyrano[2,3-d]pyridine-2,5-dione

Cat. No.: B15284732
M. Wt: 290.31 g/mol
InChI Key: OJBLEICYGXGOQI-UHFFFAOYSA-N
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Description

6-(Dimethylamino)-4-hydroxy-6,7,8,9,10,11-hexahydrocyclohepta[b]pyrano[2,3-d]pyridine-2,5-dione is a complex organic compound that belongs to the class of pyrano[2,3-d]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a dimethylamino group, a hydroxy group, and a hexahydrocyclohepta ring system, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 6-(Dimethylamino)-4-hydroxy-6,7,8,9,10,11-hexahydrocyclohepta[b]pyrano[2,3-d]pyridine-2,5-dione can be achieved through various synthetic routes. One common method involves the Knoevenagel-Michael cyclocondensation reaction. This reaction typically uses barbituric acid or 1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives as starting materials. The reaction is carried out in aqueous ethanol at room temperature, with photo-excited state functions generated from Na2 eosin Y as direct hydrogen atom transfer (HAT) catalysts under visible light-mediated conditions in an air atmosphere

Chemical Reactions Analysis

6-(Dimethylamino)-4-hydroxy-6,7,8,9,10,11-hexahydrocyclohepta[b]pyrano[2,3-d]pyridine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

This compound has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a PARP-1 inhibitor, which is crucial for DNA repair mechanisms. PARP-1 inhibitors are used in combination with DNA-damaging cytotoxic agents to compromise cancer cell DNA repair mechanisms, leading to cell death . Additionally, the compound’s unique structure and reactivity make it a promising candidate for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-4-hydroxy-6,7,8,9,10,11-hexahydrocyclohepta[b]pyrano[2,3-d]pyridine-2,5-dione involves its interaction with molecular targets such as PARP-1. PARP-1 is a highly conserved DNA-binding protein involved in DNA base excision repair (BER) and DNA single-strand break (SSB) repair. The compound inhibits PARP-1 activity, preventing the repair of damaged DNA and leading to genomic dysfunction and cell death . This mechanism is particularly relevant in cancer therapy, where inhibiting DNA repair can enhance the efficacy of DNA-damaging agents.

Comparison with Similar Compounds

6-(Dimethylamino)-4-hydroxy-6,7,8,9,10,11-hexahydrocyclohepta[b]pyrano[2,3-d]pyridine-2,5-dione can be compared with other pyrano[2,3-d]pyridine derivatives and PARP-1 inhibitors. Similar compounds include pyrano[2,3-d]pyrimidine-2,4-dione derivatives, which also exhibit PARP-1 inhibitory activity . the unique structural features of this compound, such as the presence of a dimethylamino group and a hydroxy group, contribute to its distinct chemical properties and potential therapeutic applications. These structural differences can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

9-(dimethylamino)-6-hydroxy-3-oxa-9-azatricyclo[8.5.0.02,7]pentadeca-1(10),2(7),5-triene-4,8-dione

InChI

InChI=1S/C15H18N2O4/c1-16(2)17-10-7-5-3-4-6-9(10)14-13(15(17)20)11(18)8-12(19)21-14/h8,18H,3-7H2,1-2H3

InChI Key

OJBLEICYGXGOQI-UHFFFAOYSA-N

Canonical SMILES

CN(C)N1C2=C(CCCCC2)C3=C(C1=O)C(=CC(=O)O3)O

Origin of Product

United States

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